molecular formula C14H13N5O2S B4794067 N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide

Cat. No. B4794067
M. Wt: 315.35 g/mol
InChI Key: FSWSIHBQDSXEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide, also known as F127, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. F127 is a non-ionic surfactant that is commonly used in the pharmaceutical industry as a solubilizer, emulsifier, and stabilizer.

Mechanism of Action

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide acts as a non-ionic surfactant, which means it does not dissociate into ions in solution. It forms micelles in aqueous solutions, which can solubilize hydrophobic compounds. N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide can also form gels in certain conditions, which makes it useful as a drug delivery system.
Biochemical and Physiological Effects
N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It has been used in various drug delivery systems, such as liposomes and nanoparticles, to improve drug solubility and bioavailability. N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide has also been shown to enhance the transdermal delivery of drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide in lab experiments is its ability to solubilize hydrophobic compounds. It is also biocompatible and has low toxicity, making it suitable for use in drug delivery systems. However, N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide can be sensitive to pH and temperature changes, which can affect its stability and performance.

Future Directions

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide has a wide range of potential applications in various fields, such as drug delivery, cosmetics, and personal care products. Future research can focus on optimizing the synthesis method of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide to improve its performance and stability. Additionally, further studies can be conducted to explore the potential of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide in the preparation of novel drug delivery systems, such as hydrogels and microneedles.

Scientific Research Applications

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide has been extensively used in various scientific research applications. It has been used as a solubilizer for poorly soluble drugs, as an emulsifier for cosmetic and personal care products, and as a stabilizer for protein formulations. N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide has also been used in the preparation of nanoparticles and liposomes for drug delivery applications.

properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-13(12-7-4-9-21-12)15-8-10-22-14-16-17-18-19(14)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWSIHBQDSXEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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